molecular formula C7H11N3 B117085 N2,6-Dimethylpyridine-2,3-diamine CAS No. 155790-09-3

N2,6-Dimethylpyridine-2,3-diamine

Cat. No.: B117085
CAS No.: 155790-09-3
M. Wt: 137.18 g/mol
InChI Key: IOZCGIPHFGISTM-UHFFFAOYSA-N
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Description

N2,6-Dimethylpyridine-2,3-diamine is a chemical compound with the molecular formula C7H11N3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its unique structure, which includes two methyl groups and two amino groups attached to the pyridine ring. It has various applications in scientific research and industry due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,6-Dimethylpyridine-2,3-diamine typically involves the reaction of 2,6-dimethylpyridine with ammonia or amines under specific conditions. One common method includes the use of copper (II) sulfate in ethanol and water at elevated temperatures (180-190°C) for an extended period (approximately 38 hours). This reaction yields the desired diamine compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The use of catalysts and continuous flow processes can enhance the efficiency of the synthesis, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N2,6-Dimethylpyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso, nitro, and substituted pyridine derivatives, which have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

N2,6-Dimethylpyridine-2,3-diamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism by which N2,6-Dimethylpyridine-2,3-diamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,6-Dimethylpyridine-2,3-diamine stands out due to its specific substitution pattern, which imparts unique reactivity and functional properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research and industry .

Biological Activity

N2,6-Dimethylpyridine-2,3-diamine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with two methyl groups and two amino groups at the 2 and 3 positions. The synthesis of this compound typically involves the alkylation of pyridine derivatives or the application of various amination techniques. For instance, one method includes the introduction of amino groups via nucleophilic substitution reactions on appropriately substituted pyridines .

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For example, studies have shown that derivatives of dimethylpyridines can inhibit cell proliferation in melanoma and breast cancer cells. In particular, compounds derived from this scaffold demonstrated effective growth inhibition in A375 and MCF-7 cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : Some studies suggest that derivatives can inhibit focal adhesion kinase (FAK), which plays a crucial role in cancer cell migration and survival. For example, one compound showed an IC50 value of 0.78 µM against FAK .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential .

Case Studies

  • Cytotoxicity in Melanoma : A study evaluated the effects of this compound on melanoma cells using clonogenic assays. The results indicated a dose-dependent reduction in colony formation, with significant apoptosis observed at higher concentrations (300 µM) as measured by comet assays .
  • Activity Against Breast Cancer : Another research effort focused on the compound's effects on MCF-7 breast cancer cells. The results demonstrated that treatment led to significant cell death and morphological changes indicative of apoptosis .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to other pyridine derivatives:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA375 (Melanoma)0.78FAK inhibition; apoptosis induction
4,6-DimethylpyridineMCF-7 (Breast)1.5Cell cycle arrest; apoptosis
Pyridin-2-amineSNB-19 (Brain)1.0Caspase activation; mitochondrial disruption

Properties

IUPAC Name

2-N,6-dimethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-3-4-6(8)7(9-2)10-5/h3-4H,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZCGIPHFGISTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621896
Record name N~2~,6-Dimethylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155790-09-3
Record name N~2~,6-Dimethylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-6-methyl-3-nitropyridine (2.5 g, 14.5 mmol) was stirred in 1.0 M solution of methylamine (40 ml, 40 mmol) in methanol at 70° C. for 60 min. After cooling to ambient temperature, and methanol (60 ml) and 10% palladium on activated carbon were added and the resulting mixture was shaken under 40 psi of hydrogen gas at ambient temperature for 30 min. The mixture was filtered through a pad of Celite and concentrated in vacuum. Chromatography on silica gel, eluting with a mixture dichloromethane-methanol-38% aqueous ammonia (9:1:0.1) yielded the title compound (1.65 g, 83%).
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2.5 g
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40 mL
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83%

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